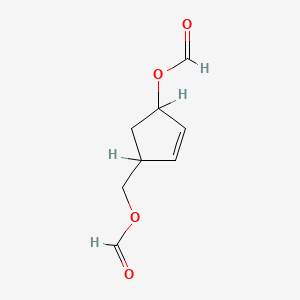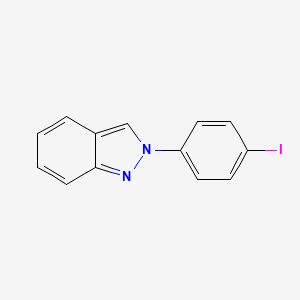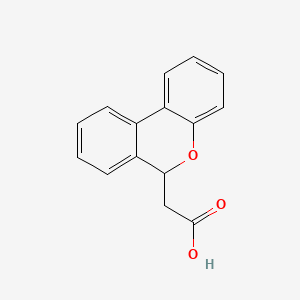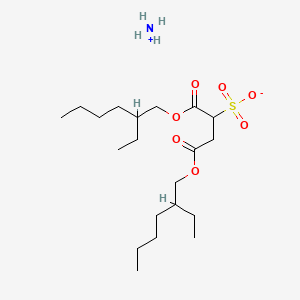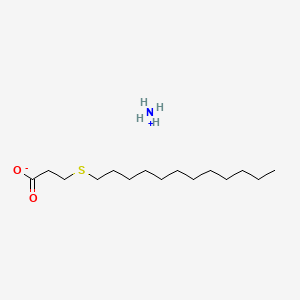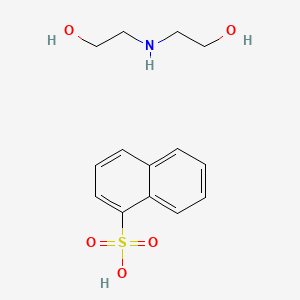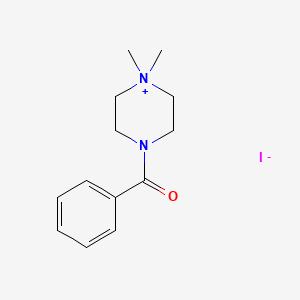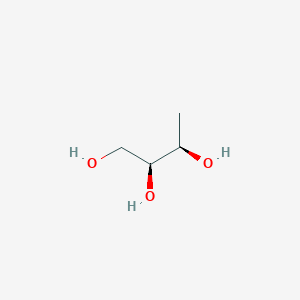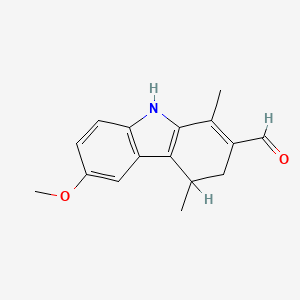
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a methoxy group and a carbaldehyde group attached to the carbazole core.
Preparation Methods
The synthesis of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Further functionalization steps, such as methylation and formylation, are employed to introduce the methoxy and carbaldehyde groups, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde can be compared with other carbazole derivatives, such as:
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-: This compound has a similar structure but lacks the carbaldehyde group.
Indole derivatives: These compounds share the indole core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72237-78-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-methoxy-1,4-dimethyl-4,9-dihydro-3H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C16H17NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-5,7-9,17H,6H2,1-3H3 |
InChI Key |
NMQSCTOGZSRWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


